The compound 2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one, with the CAS number 2097858-51-8, is a complex organic molecule characterized by its unique structure and potential applications in medicinal chemistry. It possesses the molecular formula C21H28N4O2 and a molecular weight of approximately 368.4726 g/mol. This compound is of interest primarily due to its potential therapeutic properties, particularly in the realm of cellular proliferative diseases.
This compound is classified under the category of pyridazinone derivatives, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The source of information regarding this compound includes chemical databases such as PubChem and commercial suppliers like A2B Chem, which provide details on its synthesis, properties, and applications in research settings .
The synthesis of 2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. While specific synthetic routes for this exact compound are not extensively documented in the literature, similar compounds have been synthesized using methods such as:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and catalyst use to ensure high yield and purity. The characterization of the final product is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity.
The molecular structure of 2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one can be represented using various structural formulas:
OC1CCCCC1N1CCC(CC1)Cn1nc(ccc1=O)c1ccncc1
This notation provides a compact representation of the compound's structure, indicating the arrangement of atoms and bonds within the molecule.
The compound features a complex arrangement including:
While specific reactions involving this compound are not widely documented, pyridazinone derivatives generally participate in various chemical reactions such as:
These reactions can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts or reagents that facilitate reaction pathways.
The mechanism of action for 2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is primarily related to its interactions with specific biological targets:
Data from related studies indicate potential applications in treating cancers or other proliferative disorders due to these mechanisms.
The physical properties of this compound include:
Chemical properties include:
Relevant data can be obtained from chemical suppliers or safety data sheets that outline handling precautions and stability information .
This compound has potential applications in scientific research, particularly in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: